molecular formula C9H13NO B3345875 4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- CAS No. 111964-49-9

4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro-

Cat. No.: B3345875
CAS No.: 111964-49-9
M. Wt: 151.21 g/mol
InChI Key: NYSKOVUSWSJZOY-UHFFFAOYSA-N
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Description

4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- is a chemical compound with the molecular formula C9H13NO It is a derivative of quinolizine and is characterized by a hexahydro structure, indicating the presence of six hydrogen atoms added to the quinolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- can be achieved through a dearomatization–rearomatization strategy. This involves the functionalization of pyridines via C–H bond activation. The process typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for 4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizinone derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinolizinone derivatives, reduced quinolizine compounds, and substituted quinolizines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6,7,9a-Hexahydro-4H-quinolizine: This compound shares a similar hexahydro structure but differs in the position of hydrogen atoms.

    4H-Quinolizin-4-one: The parent compound without the hexahydro modification.

    Quinolizidine: A related compound with a different core structure.

Uniqueness

4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- is unique due to its specific hexahydro modification, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,6,7,8,9,9a-hexahydroquinolizin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h3,6,8H,1-2,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSKOVUSWSJZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466437
Record name 4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111964-49-9
Record name 4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro-
Reactant of Route 2
4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro-
Reactant of Route 3
4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro-
Reactant of Route 4
4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro-
Reactant of Route 5
4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro-
Reactant of Route 6
4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro-

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